4-Isocyanato-1-methyl-1h-pyrazole
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Overview
Description
4-Isocyanato-1-methyl-1H-pyrazole is a chemical compound characterized by the presence of an isocyanate group attached to a pyrazole ring. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The molecular formula of this compound is C5H5N3O, and it has a molecular weight of 123.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Material: 1-methyl-1H-pyrazole
Reagent: Phosgene or its derivatives
Conditions: Inert atmosphere, controlled temperature
The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes cyclization to form the desired this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.
Substitution: The methyl group on the pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Addition: Reagents like primary amines or alcohols, typically under mild conditions.
Cycloaddition: Dienophiles or dipolarophiles, often requiring catalysts or elevated temperatures.
Substitution: Electrophiles such as halogens or sulfonyl chlorides, usually in the presence of a Lewis acid catalyst.
Major Products Formed
Ureas and Carbamates: From nucleophilic addition reactions.
Heterocyclic Compounds: From cycloaddition reactions.
Substituted Pyrazoles: From electrophilic substitution reactions.
Scientific Research Applications
4-Isocyanato-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of polymers and coatings due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 4-Isocyanato-1-methyl-1H-pyrazole is primarily based on the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. The pyrazole ring can also interact with various molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole-1-carboxamide
- 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Isocyanato-1-methyl-1H-pyrazole is unique due to the presence of both an isocyanate group and a methyl group on the pyrazole ring. This combination imparts distinct reactivity and allows for the formation of a wide range of derivatives. The isocyanate group is particularly valuable for its ability to form stable covalent bonds with nucleophiles, making this compound highly versatile in synthetic and industrial applications .
Properties
IUPAC Name |
4-isocyanato-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-8-3-5(2-7-8)6-4-9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMLNGHIFGKEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174064-57-3 |
Source
|
Record name | 4-Isocyanato-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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